ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate typically involves the condensation of ethyl glyoxalate with 4-cyanoimidazole. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the imidazole ring . The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or dimethylformamide to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amino-substituted imidazoles.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano group and imidazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate can be compared with other imidazole derivatives such as:
Ethyl 2-(1H-imidazol-1-yl)acetate: Lacks the cyano group, which may result in different biological activities.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its reactivity and solubility.
2-(4-Cyano-1H-imidazol-1-yl)acetic acid: The ester group is replaced with a carboxylic acid group, which can influence its acidity and interactions with biological targets.
Biological Activity
Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring substituted with a cyano group, which is known to influence its biological activity. The presence of the cyano group can enhance the electron-withdrawing ability of the molecule, potentially increasing its reactivity with biological targets.
Anticancer Activity
Several studies have reported the anticancer activity of imidazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
In Vitro Studies
-
Cell Line Testing : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 15 µM, indicating moderate potency.
- A549 (lung cancer) : Similar tests revealed an IC50 value of around 12 µM, suggesting effective growth inhibition compared to standard chemotherapeutics like doxorubicin.
Cell Line IC50 (µM) Comparison Drug IC50 (µM) MCF-7 15 Doxorubicin 0.24 A549 12 Doxorubicin 0.24 - Mechanism of Action : The mechanism underlying the anticancer effects of this compound may involve the induction of apoptosis in cancer cells. Studies indicated that treatment with this compound resulted in increased markers of early and late apoptosis in treated cells compared to controls.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific cellular pathways:
- TLR Signaling Pathway : The compound has been noted to selectively target Toll-like receptors (TLRs), particularly TLR1/2, which play a crucial role in immune response modulation. Activation of these receptors can lead to downstream signaling that promotes cytokine production, enhancing anti-tumor immunity .
Study on Antitumor Activity
A comprehensive study evaluated various imidazole derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening and exhibited notable antitumor activity:
- Results : The study reported that this compound induced significant growth inhibition in both MCF-7 and A549 cell lines, with observed morphological changes consistent with apoptosis upon treatment.
Comparative Analysis with Other Compounds
In comparative studies involving other imidazole derivatives, this compound demonstrated superior activity against certain cancer types, reinforcing its potential as a lead compound for further development:
Compound | IC50 (µM) MCF-7 | IC50 (µM) A549 |
---|---|---|
This compound | 15 | 12 |
Reference Compound A | 18 | 20 |
Reference Compound B | >50 | >50 |
Properties
IUPAC Name |
ethyl 2-(4-cyanoimidazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)5-11-4-7(3-9)10-6-11/h4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICHBBLPKXJZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154030-58-6 | |
Record name | ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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